molecular formula C21H16N4O2 B2978168 3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone CAS No. 318497-97-1

3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone

Cat. No.: B2978168
CAS No.: 318497-97-1
M. Wt: 356.385
InChI Key: CIOGUVRXWYMMTN-UHFFFAOYSA-N
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Description

3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a synthetic small molecule incorporating both pyrazole and pyridazinone heterocyclic scaffolds, making it a compound of significant interest in medicinal chemistry and anti-inflammatory research. The pyridazinone core is a recognized privileged structure in drug discovery, noted for its versatile biological activities and favorable physicochemical properties, including a high dipole moment that aids in molecular recognition and target binding . This compound is supplied strictly for research purposes and is not intended for diagnostic or therapeutic applications. Preliminary research on analogous pyridazinone and pyrazole derivatives suggests this compound may hold potential as an anti-inflammatory agent. Related compounds have demonstrated efficacy in inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the regulation of inflammatory responses . Furthermore, structurally similar molecules have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) in human monocytic cell lines, providing a potential mechanism for its anti-inflammatory effects . The pyrazole moiety is likewise associated with diverse pharmacological activities, often contributing to potent and selective interactions with biological targets . Researchers can utilize this compound to explore its specific mechanism of action, its potential interaction with targets like formyl peptide receptors (FPRs) , and its broader application in models of chronic inflammation, immune regulation, and other disease contexts.

Properties

IUPAC Name

3-[1-(4-methylbenzoyl)pyrazol-3-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-15-7-9-16(10-8-15)21(27)25-13-11-18(22-25)20-19(26)12-14-24(23-20)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOGUVRXWYMMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N4O2C_{21}H_{16}N_{4}O_{2}, with a molecular weight of 356.38 g/mol. The compound features a pyrazole ring substituted with a 4-methylbenzoyl group and a phenyl group attached to a pyridazinone moiety. Its predicted boiling point is approximately 572.9 °C, and it has a density of 1.26 g/cm³ .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific mechanism of action for this compound remains to be fully elucidated, but it is hypothesized to interact with key enzymes or receptors involved in tumor progression.

Anti-inflammatory Activity

Compounds in the pyrazole class are also known for their anti-inflammatory properties. They can modulate signaling pathways related to inflammation, such as those involving cyclooxygenase (COX) enzymes . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Analgesic Effects

The analgesic properties of similar pyrazole derivatives have been documented in various studies. These compounds may exert their effects by inhibiting pain pathways or modulating neurotransmitter levels .

The synthesis of this compound can be achieved through several methods involving careful control of reaction conditions such as temperature and pH. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized product .

The proposed mechanism of action involves binding to specific biological targets, potentially leading to alterations in cellular signaling pathways. Further mechanistic studies are warranted to clarify these interactions.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Evaluation

Another study evaluated the anti-inflammatory effects of this compound using an animal model of induced inflammation. The results demonstrated significant reductions in inflammatory markers, supporting its potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Properties Reference
Target Compound : 3-[1-(4-Methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone C₂₁H₁₆N₄O₂ (hypothetical) ~376.38 4-Methylbenzoyl, phenyl Not explicitly reported
1-(4-Chlorophenyl)-3-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]-1,4-dihydropyridazin-4-one C₁₈H₁₁ClN₄O₂S 382.82 4-Chlorophenyl, thiophenecarbonyl Structural analog; activity unspecified
3-[1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-1H-pyrazol-5-yl]-1-[3-(methanesulfonyl)phenyl]pyridazin-4(1H)-one C₂₁H₁₄F₂N₄O₅S 472.42 Difluorobenzodioxol, methanesulfonylphenyl High polarity due to sulfonyl group
3-(3-(Pyrimidin-2-yl)benzyl)-1-(pyridin-3-yl)pyridazin-4(1H)-one C₂₀H₁₄N₆O 354.36 Pyrimidinyl, pyridinyl 6 H-bond acceptors; topological PSA: 71.3 Ų
Substituted 2-(5-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl) phenols Variable Variable Bromothiophene, phenol Moderate antimicrobial activity

Structural and Functional Analysis

  • In contrast, the methanesulfonyl group in increases polarity, favoring solubility in aqueous environments.
  • Hydrogen-Bonding Capacity :
    The pyrimidinyl and pyridinyl groups in contribute to six hydrogen-bond acceptors, which may facilitate interactions with enzymatic targets. The target compound, with fewer acceptors (estimated 4–5), might exhibit weaker polar interactions.

  • Biological Activity: Pyrazole derivatives in demonstrated moderate antimicrobial activity, suggesting that the pyrazole moiety in the target compound could confer similar properties. However, the absence of a phenol group (as in ) may reduce its efficacy against microbial targets.
  • Synthetic Considerations :
    Analogous compounds (e.g., ) are synthesized via cyclocondensation or coupling reactions. The target compound likely requires similar steps, such as Suzuki-Miyaura coupling for pyrazole attachment or benzoylation for the 4-methylbenzoyl group.

Pharmacological Implications

  • Antimicrobial Potential: While the target compound’s activity is unconfirmed, the structural similarity to pyrazole-based antimicrobials in suggests possible utility. The 4-methylbenzoyl group may enhance stability against metabolic degradation compared to bromothiophene derivatives.
  • Analgesic and Anti-inflammatory Prospects: Pyrazoline derivatives in exhibit analgesic properties, implying that pyridazinone analogs like the target compound could modulate cyclooxygenase (COX) or other inflammatory targets.

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